molecular formula C11H20N2O3 B11814151 Methyl 3-(4-Acetylpiperazin-1-yl)butanoate

Methyl 3-(4-Acetylpiperazin-1-yl)butanoate

Cat. No.: B11814151
M. Wt: 228.29 g/mol
InChI Key: WDJVUCIWQARJGJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-Acetylpiperazin-1-yl)butanoate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol It is characterized by the presence of a piperazine ring substituted with an acetyl group and a butanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Acetylpiperazin-1-yl)butanoate typically involves the reaction of 4-acetylpiperazine with methyl 3-bromobutanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromobutanoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Acetylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 3-(4-Acetylpiperazin-1-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action for Methyl 3-(4-Acetylpiperazin-1-yl)butanoate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring and acetyl group may play a role in these interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Methylpiperazin-1-yl)butanoate
  • Methyl 3-(4-Ethylpiperazin-1-yl)butanoate
  • Methyl 3-(4-Phenylpiperazin-1-yl)butanoate

Uniqueness

Methyl 3-(4-Acetylpiperazin-1-yl)butanoate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications .

Biological Activity

Methyl 3-(4-Acetylpiperazin-1-yl)butanoate is a compound belonging to the class of piperazine derivatives, recognized for their diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H18N2O3C_{12}H_{18}N_{2}O_{3}. Its structure features a methyl ester group, a piperazine ring, and an acetyl substituent, which collectively influence its pharmacological properties. The compound's unique substitution pattern enhances its reactivity and biological activity compared to other piperazine derivatives.

Biological Activity

Piperazine derivatives, including this compound, are primarily investigated for their interactions with various neurotransmitter receptors and enzymes. The following sections summarize key findings related to its biological activity:

1. Neuropharmacological Effects:

  • Receptor Interaction: Research indicates that this compound may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. Piperazine compounds often exhibit affinity for serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
  • Antidepressant Potential: Similar compounds have shown antidepressant-like effects in animal models, suggesting that this compound might possess similar properties.

2. Anticancer Activity:

  • Studies have indicated that certain piperazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Effects:

  • Some research suggests that piperazine derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly relevant in neurodegenerative diseases where inflammation plays a significant role .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds highlights how variations in the piperazine ring and substituents affect pharmacological profiles.

Compound NameStructural FeaturesUnique AspectsBiological Activity
Ethyl 3-(4-methylpiperazin-1-yl)butanoateEthyl group instead of methylDifferent solubility propertiesPotential antidepressant
Methyl 3-(4-methylpiperazin-1-yl)propanoateShorter carbon chainVariability in biological activityAnticancer potential
Methyl 3-(4-acetylpiperidin-1-yl)butanoatePiperidine ringDistinct pharmacological profilesVaries based on receptor interaction

The presence of both the acetyl group and the methyl ester in this compound is believed to enhance its solubility and bioavailability compared to other piperazine derivatives.

Case Studies

Several studies have investigated the biological effects of related compounds:

Case Study 1: Neuropharmacological Evaluation
In a study examining the antidepressant effects of various piperazine derivatives, researchers found that modifications at the N4 position significantly affected binding affinities to serotonin receptors. This compound demonstrated promising results, warranting further investigation into its therapeutic potential.

Case Study 2: Anticancer Screening
A recent screening of piperazine derivatives for anticancer activity revealed that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines. This compound was included in this screening, showing potential as a lead compound for further development .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 3-(4-acetylpiperazin-1-yl)butanoate

InChI

InChI=1S/C11H20N2O3/c1-9(8-11(15)16-3)12-4-6-13(7-5-12)10(2)14/h9H,4-8H2,1-3H3

InChI Key

WDJVUCIWQARJGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)N1CCN(CC1)C(=O)C

Origin of Product

United States

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